3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14657009
InChI: InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5H2,(H,19,20)
SMILES:
Molecular Formula: C12H8F3N3O4
Molecular Weight: 315.20 g/mol

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

CAS No.:

Cat. No.: VC14657009

Molecular Formula: C12H8F3N3O4

Molecular Weight: 315.20 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid -

Specification

Molecular Formula C12H8F3N3O4
Molecular Weight 315.20 g/mol
IUPAC Name 3-[[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5H2,(H,19,20)
Standard InChI Key QLPYRINEACCJCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Reactivity

The compound’s structure features a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with a nitro (-NO₂) group. A methylene bridge (-CH₂-) connects this heterocycle to the para position of a benzoic acid moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electrophilic reactivity, enabling participation in substitution and reduction reactions .

Key reactive sites include:

  • Benzoic acid carboxyl group: Participates in esterification, amidation, and salt formation.

  • Pyrazole ring nitrogen atoms: Act as hydrogen bond acceptors, influencing interactions with biological targets.

  • Nitro group: Undergoes reduction to amine derivatives under catalytic hydrogenation or via reducing agents like lithium aluminum hydride .

Synthesis Methodologies

Reductive Amination and Coupling Reactions

A widely reported synthesis route involves reductive amination of a pyrazole aldehyde intermediate with substituted anilines. For example, P1 (1,3-bis-benzoic acid-derived pyrazole aldehyde) reacts with amines under microwave-assisted conditions using Hantzsch ester as a reducing agent, yielding derivatives with antimicrobial activity . This method favors electron-withdrawing substituents on the aniline moiety, which enhance reaction efficiency .

Multistep Functionalization

An alternative approach from SagePub research involves:

  • Oxidation of a methyl group on a celecoxib-like scaffold to form 4-[1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.

  • Esterification to generate methyl 4-[1-(4-aminosulfonyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate.

  • Hydrazinolysis followed by condensation with aldehydes to produce hydrazone derivatives .

Table 1: Representative Synthetic Yields and Melting Points

CompoundR GroupYield (%)Melting Point (°C)
5aPhenyl82.9234
5b4-Chlorophenyl95.7238
5c2,4-Dichlorophenyl86.7198
Data adapted from SagePub synthesis protocols .

Biological Activities

Antimicrobial Properties

Trifluoromethyl-substituted pyrazoles exhibit potent activity against Gram-positive bacteria. In a 2021 PMC study, derivatives of 3-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus, with low cytotoxicity in human cell lines . Activity correlates with lipophilic substituents (e.g., -Cl, -F) on the aniline ring, which improve membrane penetration .

Anti-Inflammatory Effects

In a carrageenan-induced rat paw edema model, hydrazone derivatives of the compound showed 65–78% inhibition of inflammation at 50 mg/kg doses, comparable to celecoxib . The mechanism involves cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis .

Table 2: Anti-Inflammatory Activity of Select Derivatives

Compound% Inhibition (24 h)ED₅₀ (mg/kg)
5a72.428.1
5b78.122.5
5c65.834.7
Data sourced from SagePub anti-inflammatory assays .

Applications in Drug Development

Antibacterial Agents

The compound’s efficacy against drug-resistant Gram-positive pathogens highlights its potential as a scaffold for novel antibiotics. Structural optimization, such as introducing sulfonamide groups, enhances target binding to bacterial dihydrofolate reductase .

COX-2 Inhibitors

Hydrazone derivatives demonstrate selective COX-2 inhibition, offering a template for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity .

Recent Research Advancements

Mechanistic Insights

Recent studies elucidate the role of the trifluoromethyl group in stabilizing ligand-receptor interactions through hydrophobic and electrostatic effects. Molecular docking simulations reveal binding affinities of -9.2 kcal/mol for bacterial enzyme targets .

Toxicity Profiling

In vitro assays using human hepatocytes indicate an IC₅₀ > 100 µM for the parent compound, suggesting a favorable safety profile for therapeutic use .

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